4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate is a complex organic compound that features a naphthalene core linked to a phenyl group through a hydrazinylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate typically involves a multi-step process. One common route includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 3-methylphenoxyacetic acid with hydrazine hydrate under acidic conditions to form the hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 4-formylphenyl naphthalene-1-carboxylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Biology: Research is ongoing to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate involves its interaction with molecular targets such as DNA, enzymes, and receptors. The hydrazinylidene bridge allows for the formation of hydrogen bonds and other interactions with these targets, leading to inhibition of their activity. In the case of anti-cancer activity, the compound may intercalate into DNA, disrupting the replication process and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
- 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
- 4-[(E)-{2-[(2-naphthyloxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
Uniqueness
The uniqueness of 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate lies in its specific substitution pattern, which influences its electronic properties and reactivity. The presence of the 3-methylphenoxy group can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
Molecular Formula |
C27H22N2O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H22N2O4/c1-19-6-4-9-23(16-19)32-18-26(30)29-28-17-20-12-14-22(15-13-20)33-27(31)25-11-5-8-21-7-2-3-10-24(21)25/h2-17H,18H2,1H3,(H,29,30)/b28-17+ |
InChI Key |
MSFLYXHDJHBUQX-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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